N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine
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Overview
Description
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a chemical compound known for its unique structure and properties. It contains both epoxy and silane functional groups, making it highly versatile in various chemical reactions and applications. The compound is often used in the synthesis of advanced materials due to its ability to form strong covalent bonds with a variety of substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of an amine with an epoxide and a silane compound. One common method includes the reaction of 3-aminopropyltrimethoxysilane with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 50°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Hydrolysis and Condensation: The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases
Solvents: Toluene, dichloromethane, ethanol
Conditions: Mild temperatures (0°C to 50°C), neutral to basic pH
Major Products
Epoxide Adducts: Formed through ring-opening reactions
Siloxane Polymers: Formed through hydrolysis and condensation of the silane group
Scientific Research Applications
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and advanced materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in coatings, adhesives, and sealants for improved adhesion and durability.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its epoxy and silane groups. The epoxy groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane networks. These reactions enable the compound to act as a versatile crosslinking agent, enhancing the mechanical and chemical properties of materials.
Comparison with Similar Compounds
Similar Compounds
3-Glycidoxypropyltrimethoxysilane: Similar structure but lacks the secondary amine group.
N,N-Bis[2-(oxiran-2-yl)ethyl]amine: Similar structure but lacks the silane group.
Uniqueness
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both epoxy and silane functional groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that possess only one type of functional group.
Properties
CAS No. |
820252-08-2 |
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Molecular Formula |
C14H29NO5Si |
Molecular Weight |
319.47 g/mol |
IUPAC Name |
N,N-bis[2-(oxiran-2-yl)ethyl]-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3 |
InChI Key |
QLBZDPQWUSWPDR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC |
Origin of Product |
United States |
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